(4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone
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Overview
Description
(4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is a complex organic compound characterized by its unique triazolopyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The trifluoromethyl group is then added under specific reaction conditions to ensure the stability and integrity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the synthesis process and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nucleophiles, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
Medically, this compound is explored for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in peptide synthesis.
Fluorinated organic compounds: These compounds share the fluorine element and are used in various applications, including refrigerants and anesthetics.
Uniqueness
(4-Fluorophenyl)[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone is unique due to its triazolopyrimidine core and the presence of multiple functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable for diverse scientific and industrial applications.
Properties
Molecular Formula |
C20H14F4N4O2 |
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Molecular Weight |
418.3 g/mol |
IUPAC Name |
(4-fluorophenyl)-[7-(3-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone |
InChI |
InChI=1S/C20H14F4N4O2/c1-30-14-4-2-3-12(9-14)16-15(17(29)11-5-7-13(21)8-6-11)18(20(22,23)24)27-19-25-10-26-28(16)19/h2-10,16H,1H3,(H,25,26,27) |
InChI Key |
NJLYHJVMFAJLRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2C(=C(NC3=NC=NN23)C(F)(F)F)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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